molecular formula C18H21N5O2 B2967338 N-cyclohexyl-2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide CAS No. 1359065-48-7

N-cyclohexyl-2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide

Cat. No.: B2967338
CAS No.: 1359065-48-7
M. Wt: 339.399
InChI Key: DQAVEMQFVQZIKE-UHFFFAOYSA-N
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Description

N-cyclohexyl-2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide is a triazoloquinoxaline derivative characterized by a cyclohexyl acetamide substituent and a methyl group at the 1-position of the triazole ring.

Properties

IUPAC Name

N-cyclohexyl-2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5O2/c1-12-20-21-17-18(25)22(14-9-5-6-10-15(14)23(12)17)11-16(24)19-13-7-3-2-4-8-13/h5-6,9-10,13H,2-4,7-8,11H2,1H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQAVEMQFVQZIKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1C3=CC=CC=C3N(C2=O)CC(=O)NC4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide typically involves the cyclization of appropriate precursors. One common route includes the condensation of cyclohexylamine with a quinoxaline derivative followed by triazole ring formation. The reaction conditions often require the use of a solvent like ethanol and a catalyst such as acetic acid under reflux conditions.

Industrial Production Methods

Industrial production methods for this compound typically involve optimizing the synthetic route for scalability. This includes the use of continuous flow reactors and catalysts to ensure higher yields and lower production costs. Purification methods such as crystallization and chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide can undergo various chemical reactions, including:

  • Oxidation: : It can be oxidized to form more complex structures.

  • Reduction: : Reduction reactions can lead to the formation of different quinoxaline derivatives.

  • Substitution: : This compound can participate in substitution reactions where different functional groups replace specific hydrogen atoms.

Common Reagents and Conditions

The reactions typically involve reagents such as sodium borohydride for reduction, hydrogen peroxide for oxidation, and halogenating agents for substitution reactions. The conditions vary based on the reaction but usually involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

Depending on the reaction, major products can include various quinoxaline derivatives and triazoloquinoxaline compounds with modified functional groups. These products often retain the core structure of the original compound but exhibit different chemical properties and biological activities.

Scientific Research Applications

Chemistry

In chemistry, N-cyclohexyl-2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound has shown potential as an inhibitor of specific enzymes and receptors. It is being investigated for its potential to modulate biological pathways and its effectiveness as a therapeutic agent.

Medicine

Medical research has explored the compound's potential as an anti-inflammatory, anti-cancer, and antimicrobial agent. Its ability to interact with various molecular targets makes it a promising candidate for drug development.

Industry

Industrially, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for use in various industrial processes.

Mechanism of Action

The compound exerts its effects primarily through the interaction with molecular targets such as enzymes and receptors. It can bind to the active sites of enzymes, inhibiting their activity, or modulate receptor functions, leading to changes in cellular signaling pathways. The specific pathways involved depend on the biological context and the target being studied.

Comparison with Similar Compounds

Substituent Variations and Core Structure

The triazoloquinoxaline core is shared among several derivatives, but substituents at the N-cyclohexyl acetamide and triazole/quinoxaline positions significantly influence properties:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties
Target Compound 1-methyl, N-cyclohexyl Likely C19H22N5O2 ~365 (estimated) High lipophilicity, unconfirmed mp
N-(4-chlorobenzyl)-2-(1-methyl-4-oxo...) 1-methyl, N-(4-chlorobenzyl) C19H16ClN5O2 381.8 Aromatic chlorobenzyl group
Compound 6b N-tert-butyl, 2-phenyl Not provided N/A Distinct NMR shifts (δ 7.2–7.8 ppm)
Compound 6h N-(2,6-dimethylphenyl), 4-chlorophenyl Not provided N/A Unique HRMS (m/z 548.12)
Compound 9a Dichlorobenzyl, p-tolyl C25H23Cl2N5O2 504.4 High mp (201–203°C)

Key Observations :

  • Melting Points : Bulkier substituents (e.g., dichlorobenzyl in 9a) correlate with higher melting points (>200°C) due to rigid packing , whereas aliphatic groups (e.g., tert-butyl in 6b) may lower mp .

Comparison :

  • Purity : HRMS and NMR data in confirm structural fidelity for analogs, suggesting similar validation applies to the target compound.

Inference for Target Compound :

  • The cyclohexyl group may reduce DNA intercalation efficiency compared to planar aromatic substituents (e.g., fluorophenyl in ), but its lipophilicity could enhance tissue distribution.

Biological Activity

N-cyclohexyl-2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide is a synthetic compound that belongs to the class of triazoles. This compound has garnered attention in recent years due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this compound based on available research findings.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C17H20N4O2
  • Molecular Weight : 312.37 g/mol

The structure of the compound features a quinoxaline nucleus fused with a triazole ring, which is known for its diverse pharmacological properties.

Antimicrobial Activity

Research indicates that compounds with triazole moieties often exhibit significant antimicrobial properties. A study highlighted the effectiveness of similar triazole derivatives against various bacterial strains. The mechanism of action typically involves the inhibition of fungal ergosterol synthesis or bacterial cell wall synthesis .

Anticancer Properties

The anticancer potential of this compound has been evaluated in various cell lines. For instance, derivatives of triazoloquinoxaline have shown IC50 values in the low micromolar range against cancer cell lines such as HCT-116 and MCF-7 . These studies suggest that the compound may induce apoptosis through mechanisms involving the activation of caspases and modulation of signaling pathways related to cell survival.

Anti-inflammatory Effects

The anti-inflammatory activity of this compound has been assessed through in vitro assays using RAW264.7 macrophage cells. It was found that derivatives significantly inhibited lipopolysaccharide (LPS)-induced nitric oxide (NO) production and downregulated pro-inflammatory cytokines such as TNF-α and IL-6. The underlying mechanism appears to involve the inhibition of cyclooxygenase (COX) enzymes and interference with the mitogen-activated protein kinase (MAPK) signaling pathway .

Case Studies

StudyCompound TestedBiological ActivityKey Findings
Triazoloquinoxaline DerivativeAntimicrobialEffective against multiple bacterial strains
N-cyclohexyl derivativeAnticancerIC50 values < 5 µg/mL against HCT-116
6p DerivativeAnti-inflammatoryInhibited NO release by >50% in RAW264.7 cells

The biological activity of this compound is attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways.
  • Receptor Binding : It has been suggested that triazole derivatives can bind to receptors involved in cellular signaling pathways.
  • Cell Cycle Modulation : Some studies indicate that these compounds can affect cell cycle progression in cancer cells.

Q & A

Q. What are the established synthetic routes for N-cyclohexyl-2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide?

A key method involves multi-step reactions starting with the formation of the triazoloquinoxaline core. For example, a Ugi four-component reaction (Ugi-4-CR) can assemble intermediates like N-(2-haloaryl)propynamides, followed by copper-catalyzed tandem cyclization with sodium azide to form the fused tricyclic scaffold . Alternative routes may employ thioglycolic acid or chloroacetyl chloride for functionalization . Reaction optimization (e.g., solvent choice, catalyst loading) is critical for yield and purity.

Q. How is the structure of this compound validated post-synthesis?

Structural confirmation relies on spectral techniques:

  • 1H NMR to verify substituent positions (e.g., methyl groups at δ 2.3–2.5 ppm, cyclohexyl protons at δ 1.2–1.8 ppm) .
  • Mass spectrometry (MS) for molecular ion peaks matching the expected molecular weight.
  • HPLC to assess purity (>95% is typical for bioactive studies) .

Q. What are the primary biological activities explored for this compound?

While direct data on this compound is limited, structurally related triazoloquinoxaline derivatives exhibit:

  • Antimicrobial activity (tested via agar diffusion assays against Gram-positive/negative bacteria) .
  • Anticonvulsant potential (evaluated in rodent seizure models) .
    Hypotheses for this compound can be inferred from its triazole and quinoxaline motifs, which often target enzymes like GABA receptors or microbial topoisomerases.

Advanced Research Questions

Q. How can synthetic yield be optimized for large-scale production?

Key strategies include:

  • Catalyst screening : Copper(I) iodide in Ugi-4-CR improves cyclization efficiency .
  • Solvent optimization : Dry toluene or dioxane enhances intermediate stability during reflux .
  • Purification : Silica gel chromatography or recrystallization (e.g., pet-ether/ethanol mixtures) reduces impurities .

Q. How should researchers address contradictory data in biological assays?

For example, if antimicrobial activity is observed in vitro but not in vivo:

  • Validate target engagement : Use fluorescence polarization to confirm binding to bacterial enzymes .
  • Assess pharmacokinetics : Poor bioavailability due to hydrophobic/hydrophilic imbalance (predicted via logP calculations) may explain discrepancies .
  • Control experiments : Test stability under physiological conditions (e.g., pH 7.4 buffer, 37°C) to rule out compound degradation .

Q. What computational methods are suitable for mechanistic studies?

  • Molecular docking : Predict interactions with targets like DNA gyrase (using PDB: 1KZN) or GABA transaminase .
  • DFT calculations : Analyze electronic properties (e.g., HOMO/LUMO energies) to explain reactivity or redox behavior .
  • MD simulations : Assess binding stability over time (e.g., 100 ns trajectories) .

Q. How can structure-activity relationships (SAR) be systematically investigated?

  • Substituent variation : Modify the cyclohexyl group (e.g., replace with aryl or smaller alkyl chains) to study steric effects .
  • Bioisosteric replacement : Swap the triazole ring with oxadiazole or thiadiazole to alter electron density .
  • Pharmacophore mapping : Identify critical hydrogen bond donors/acceptors using software like Schrödinger’s Phase .

Q. What in vivo models are appropriate for preclinical evaluation?

  • Antimicrobial efficacy : Murine systemic infection models (e.g., Staphylococcus aureus sepsis) with dose-ranging studies (10–100 mg/kg) .
  • Neuroactivity : Maximal electroshock (MES) or pentylenetetrazole (PTZ) tests for anticonvulsant screening .
  • Toxicokinetics : Monitor plasma concentrations via LC-MS/MS to correlate exposure with safety endpoints .

Methodological Considerations

Q. How to resolve low solubility in aqueous buffers?

  • Co-solvent systems : Use DMSO/PEG-400 mixtures (<5% v/v) to maintain compound stability .
  • Nanoparticle formulation : Encapsulate in PLGA or liposomes to enhance bioavailability .

Q. What analytical techniques are recommended for impurity profiling?

  • LC-HRMS : Detect trace byproducts (e.g., dehalogenated intermediates) .
  • 2D NMR (COSY, HSQC) : Assign impurities structurally .

Q. How to design experiments for mechanism-of-action (MoA) studies?

  • Gene knockout models : Use CRISPR/Cas9-engineered bacterial strains lacking putative targets (e.g., gyrB) .
  • Cellular thermal shift assays (CETSA) : Confirm target engagement in mammalian cells .

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